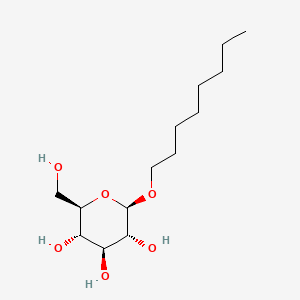

Octyl-beta-D-glucopyranoside

Description

Octyl beta-D-glucopyranoside is a natural product found in Rhodiola rosea and Rhodiola sachalinensis with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042234 | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | n-Octyl-beta-D-glucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29836-26-8, 41444-50-2 | |

| Record name | Octyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-O-octyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V109WUT6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Critical Micelle Concentration of Octyl-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the non-ionic detergent, octyl-beta-D-glucopyranoside (also known as octyl glucoside or OG). This information is crucial for its application in the solubilization, purification, and characterization of membrane proteins, which are vital targets in drug development.

Core Concepts

This compound is a mild detergent widely favored for its ability to disrupt lipid bilayers and form micelles that encapsulate membrane proteins, often preserving their native conformation and function. The CMC is a fundamental property of any surfactant, representing the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger aggregates known as micelles. Below the CMC, the detergent exists predominantly as monomers. Above the CMC, any additional detergent will primarily form new micelles, while the monomer concentration remains relatively constant. Understanding the CMC of this compound is essential for optimizing experimental conditions to ensure efficient protein solubilization while minimizing potential denaturation.

Quantitative Data Summary

The critical micelle concentration of this compound is influenced by various factors, including temperature and the ionic strength of the solution. The generally accepted range for the CMC is 20-25 mM in aqueous solutions at room temperature.[1][2] More specific values have also been reported.[3][4]

| Parameter | Value | Conditions | References |

| Critical Micelle Concentration (CMC) | 20-25 mM | Aqueous solution, 20-25°C | [1][2] |

| ~18-20 mM | Aqueous solution | [4] | |

| 24-26 mM | Aqueous solution | [3] | |

| 25 mM | Aqueous solution, 25°C | [5][6] | |

| ~23.4 mM | 0.1 M NaCl | [4] | |

| Aggregation Number | 27-100 | Aqueous solution | [5][7] |

| 84 | [1] | ||

| Micelle Molecular Weight | 8,000-29,000 Da | [3][5] | |

| ~25,000 Da | [1][2] |

Experimental Protocols for CMC Determination

Several biophysical techniques can be employed to determine the CMC of a surfactant. Below are detailed methodologies for three common approaches.

Surface Tensiometry (Du Noüy Ring Method)

Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. This is because the surfactant monomers accumulate at the air-water interface. Once the interface is saturated, the monomers begin to form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of high-purity this compound (e.g., 100 mM) in deionized water or the desired buffer.

-

Create a series of dilutions from the stock solution, ranging from well below to well above the expected CMC (e.g., 1 mM to 50 mM).

-

-

Instrumentation and Calibration:

-

Use a force tensiometer equipped with a platinum Du Noüy ring.

-

Thoroughly clean the platinum ring with a solvent (e.g., acetone) and then flame it to remove any organic contaminants.

-

Calibrate the instrument according to the manufacturer's instructions, typically with deionized water.

-

-

Measurement Procedure:

-

Pour the surfactant solution into a clean sample vessel.

-

Immerse the platinum ring into the solution.

-

Slowly raise the ring through the surface of the liquid.

-

The instrument measures the force required to pull the ring through the interface. The maximum force before the liquid lamella breaks is recorded.[8][9][10]

-

Repeat the measurement for each concentration, ensuring the ring is cleaned and dried between samples.

-

-

Data Analysis:

-

Plot the measured surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

-

The resulting graph will show two linear regions. The intersection of the two lines corresponds to the CMC.

-

Fluorescence Spectroscopy using a Pyrene Probe

Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is high. When micelles form, the nonpolar pyrene molecules partition into the hydrophobic core of the micelles. This change in environment leads to a decrease in the I1/I3 ratio. The CMC is determined from the inflection point of the I1/I3 ratio versus log-concentration plot.[11][12][13]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 0.2 mM.

-

Prepare a series of this compound solutions in the desired buffer, bracketing the expected CMC.

-

Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration of approximately 1-2 µM. The volume of acetone added should be minimal to avoid affecting the micellization process. Allow the acetone to evaporate.

-

-

Instrumentation:

-

Use a fluorescence spectrophotometer.

-

Set the excitation wavelength to approximately 334 nm.

-

Record the emission spectra from 350 nm to 450 nm.

-

-

Measurement Procedure:

-

Equilibrate the samples at the desired temperature.

-

Measure the fluorescence emission spectrum for each sample.

-

-

Data Analysis:

-

For each spectrum, determine the intensity of the first (I1, around 372 nm) and third (I3, around 383 nm) vibronic peaks.

-

Calculate the I1/I3 ratio for each concentration.

-

Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the midpoint of the sigmoidal transition in the plot.

-

Dynamic Light Scattering (DLS)

Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. Below the CMC, the solution contains only small, rapidly diffusing monomers. Above the CMC, larger, slower-diffusing micelles are formed, leading to a significant increase in the scattered light intensity and the appearance of a larger particle size population. The CMC can be estimated by identifying the concentration at which a sharp increase in scattering intensity or the appearance of a micellar size peak occurs.[14][15][16]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a series of this compound solutions in a high-purity, filtered (0.22 µm) buffer. The concentration range should span from well below to well above the expected CMC.

-

Filter each solution directly into a clean, dust-free cuvette immediately before measurement to remove any aggregates or dust particles.

-

-

Instrumentation:

-

Use a dynamic light scattering instrument.

-

Set the measurement temperature and allow the instrument to equilibrate.

-

-

Measurement Procedure:

-

Place the cuvette in the instrument and allow it to thermally equilibrate.

-

Perform multiple measurements for each concentration to ensure reproducibility.

-

-

Data Analysis:

-

Analyze the correlation functions to obtain the size distribution and the average scattering intensity for each concentration.

-

Plot the average scattering intensity (in kcps) versus the this compound concentration. The CMC is the concentration at which a sharp increase in intensity is observed.

-

Alternatively, plot the hydrodynamic radius as a function of concentration. The appearance of a stable peak corresponding to the micelle size indicates that the CMC has been exceeded.

-

Visualizations

Experimental Workflow for CMC Determination

Caption: A generalized workflow for the experimental determination of the Critical Micelle Concentration (CMC).

Logical Relationship in Membrane Protein Solubilization

Caption: The logical workflow for solubilizing membrane proteins using this compound.

References

- 1. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]

- 2. オクチル β-D-グルコピラノシド ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. agscientific.com [agscientific.com]

- 4. Anatrace.com [anatrace.com]

- 5. researchgate.net [researchgate.net]

- 6. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 8. biolinscientific.com [biolinscientific.com]

- 9. Review of measuring methods of surface or interfacial tensiometer for measurement of surface tension or interface tension base on Wilhelmy plate or DuNouy ring method.-KINO Scientific Instrument Inc. [surface-tension.org]

- 10. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Critical micellization temperature determination using multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]

An In-depth Technical Guide on the Core Mechanism of Octyl-beta-D-glucopyranoside in Protein Solubilization

The second round of searches yielded more specific information. I found a detailed protocol for the solubilization of bacteriorhodopsin using octyl-glucoside, including concentrations and centrifugation steps. I also found comparative studies that, while not always providing hard quantitative data on solubilization efficiency, do offer insights into the relative effectiveness of OG compared to other detergents like DDM and LDAO for various protein types, including GPCRs and E. coli membrane proteins. Some articles also touched upon the stability of proteins post-solubilization in OG.

However, I still need to consolidate the quantitative data into structured tables. For example, I can create a table summarizing the solubilization efficiency of OG for different proteins, citing the source for each data point. I also need to formalize the experimental protocols I've found into a clear, step-by-step format. The information gathered is sufficient to start creating the required Graphviz diagrams illustrating the mechanism of action and the experimental workflow.

My next steps will be to organize the collected data, formulate the detailed protocols, and design the DOT scripts for the diagrams. I will then synthesize all these elements into the final in-depth technical guide. I believe I have enough information to proceed without further Google searches.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of n-octyl-beta-D-glucopyranoside (OG), a pivotal non-ionic detergent in the field of membrane protein research. We will delve into its physicochemical properties, the mechanics of protein solubilization, present quantitative data, and provide detailed experimental protocols and visual workflows to aid in practical applications.

The Physicochemical Profile of Octyl-beta-D-glucopyranoside

This compound is a non-ionic detergent valued for its gentle, non-denaturing properties in membrane protein extraction.[1] Its effectiveness stems from its amphipathic nature, possessing a hydrophilic glucose headgroup and a hydrophobic octyl tail. This structure allows it to interface with both the aqueous environment and the hydrophobic lipid bilayer of cell membranes.

A key characteristic of any detergent is its Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) self-assemble into larger aggregates known as micelles. For OG, the CMC is relatively high, typically in the range of 20-25 mM.[2] This high CMC is advantageous as it facilitates the removal of the detergent from the protein-detergent complex during downstream purification steps, such as dialysis.

The Stepwise Mechanism of Protein Solubilization

The solubilization of membrane proteins by this compound is a multi-step process that begins with the interaction of detergent monomers with the cell membrane and culminates in the formation of stable protein-detergent-lipid mixed micelles.

Step 1: Partitioning of OG Monomers into the Lipid Bilayer At concentrations below the CMC, individual OG monomers insert themselves into the lipid bilayer of the cell membrane. This initial infiltration begins to disrupt the highly ordered structure of the membrane.

Step 2: Saturation of the Membrane and Formation of Mixed Micelles As the concentration of OG increases and approaches the CMC, the lipid bilayer becomes saturated with detergent molecules. This leads to the disintegration of the bilayer and the formation of small, soluble aggregates. These aggregates, known as mixed micelles, are composed of lipids, detergent molecules, and the integral membrane proteins.

Step 3: Encapsulation and Stabilization of the Membrane Protein Once the membrane protein is extracted from the lipid bilayer, the hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by a coating of OG molecules. This forms a stable protein-detergent complex, which is essential for maintaining the protein's native three-dimensional structure and biological activity. For some sensitive proteins like G-protein coupled receptors (GPCRs), OG has been described as being relatively harsh.[3][4]

Quantitative Data on Solubilization Efficiency

The efficiency of protein solubilization by this compound can vary depending on the specific protein, the cell type, and the experimental conditions. The following table summarizes findings from various studies.

| Target Protein/Membrane | Source Organism | OG Concentration | Observations | Reference |

| Membrane Proteins | Escherichia coli | 25-35 mM | Effective solubilization, equivalent to n-octyl-beta-D-thioglucopyranoside. | [5] |

| Bacteriorhodopsin | Halobacterium salinarum | ~15 mM (for OTG, similar expected for OG) | Highly efficient and stable solubilization. | [6][7] |

| Melibiose Carrier | Escherichia coli | 43-46 mM | Successful reconstitution, though a narrower concentration range than octylthioglucoside. | [5] |

| General Membrane Proteins | Human Thyroid | 30 mM | Solubilized 4.30 mg/ml of protein. | [8] |

| Membrane Proteins | Streptococcus faecalis | Not specified | Substantial solubilization without loss of enzyme activity. | [9] |

Experimental Protocols

A systematic approach is crucial for optimizing the solubilization of a target membrane protein. The following protocols provide a general framework.

General Protocol for Detergent Screening

This protocol outlines the basic steps for identifying the optimal concentration of this compound for solubilizing a target membrane protein.

-

Membrane Preparation:

-

Harvest cells expressing the target membrane protein.

-

Lyse the cells using an appropriate method (e.g., sonication, French press) in a buffer containing protease inhibitors.

-

Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a known total protein concentration (e.g., 5-10 mg/mL).[10]

-

-

Detergent Solubilization Screening:

-

Separation of Solubilized and Unsolubilized Fractions:

-

Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[10]

-

-

Analysis:

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Resuspend the pellet in the same volume of buffer without detergent.

-

Analyze samples from the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet by SDS-PAGE and Western blotting to determine the optimal OG concentration.

-

Detailed Protocol for Solubilization of Bacteriorhodopsin

This protocol provides a more specific example for the solubilization of the well-characterized membrane protein, bacteriorhodopsin (bR).

-

Preparation of Purple Membranes: Isolate purple membranes containing bR from Halobacterium salinarum according to standard procedures.

-

Solubilization:

-

Suspend the purple membrane pellet in a solubilization buffer (e.g., 20 mM sodium phosphate, pH 5.0) containing 1% (w/v) octyl glucoside.

-

Stir the suspension overnight at 33°C.[12]

-

-

Clarification:

-

Clarify the solution by ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.[11]

-

-

Analysis:

-

Carefully collect the supernatant containing the solubilized bacteriorhodopsin.

-

Assess the solubilization efficiency by measuring the protein concentration in the supernatant and comparing it to the initial amount of bR. The stability of the solubilized protein can be monitored by UV-Visible spectroscopy.[11]

-

Concluding Remarks

This compound remains a valuable and widely used detergent for the solubilization of membrane proteins. Its well-characterized properties and gentle, non-denaturing action make it a suitable choice for a broad range of applications, from initial solubilization screening to the preparation of samples for structural and functional studies. However, as with any detergent, empirical optimization of the solubilization conditions is critical to ensure the highest yield and the retention of the biological activity of the specific membrane protein of interest.

References

- 1. scbt.com [scbt.com]

- 2. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 5. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Solubilization and structural stability of bacteriorhodopsin with a mild nonionic detergent, n-Octyl-β-thioglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solubilization of bacterial membrane proteins using alkyl glucosides and dioctanoyl phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pnas.org [pnas.org]

Octyl-β-D-Glucopyranoside: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical properties and applications of a pivotal non-ionic detergent in membrane protein research.

Octyl-β-D-glucopyranoside, a non-ionic surfactant, is an indispensable tool in the fields of biochemistry and pharmacology, particularly for the solubilization, purification, and functional reconstitution of membrane proteins. Its unique amphipathic nature, characterized by a hydrophilic glucose headgroup and a hydrophobic octyl tail, allows it to effectively disrupt lipid bilayers while preserving the native structure and function of integral membrane proteins. This technical guide provides a thorough examination of its core properties, detailed experimental protocols, and key applications in studying signaling pathways.

Core Physicochemical Properties

The efficacy of octyl-β-D-glucopyranoside as a detergent is rooted in its distinct physical and chemical characteristics. These properties are summarized in the tables below to provide a clear and concise reference for experimental design.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₈O₆ | [1][2] |

| Molecular Weight | 292.37 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 105 - 106.8 °C | [4][5] |

Micellar and Solution Properties

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | 20-25 mM in water | [6][7][8] |

| Aggregation Number | 84 | [6][8] |

| Average Micellar Weight | 25,000 g/mol | [7][8] |

| Cloud Point | >100 °C | [7][8] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | 300 g/L at 20 °C | [9] |

| Ethanol | ~20 mg/mL | [10][11] |

| DMSO | ~16 mg/mL | [10] |

| Dimethylformamide (DMF) | ~16 mg/mL | [10][11] |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [10] |

Experimental Protocols

Detailed and reproducible methodologies are paramount for successful research. This section outlines key experimental procedures involving octyl-β-D-glucopyranoside.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)

The CMC is a fundamental property of any surfactant. The Wilhelmy plate method offers a precise way to determine the concentration at which octyl-β-D-glucopyranoside monomers self-assemble into micelles.

Materials:

-

Tensiometer equipped with a Wilhelmy plate (typically platinum)

-

High-precision balance

-

Glass vessel

-

Magnetic stirrer and stir bar

-

Stock solution of octyl-β-D-glucopyranoside of known concentration in deionized water

-

Deionized water

Procedure:

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

-

Plate Preparation: Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., ethanol or acetone) and then flame it to remove any organic residues.

-

Initial Measurement: Place a known volume of deionized water into the measurement vessel and measure its surface tension.

-

Titration: Create a series of octyl-β-D-glucopyranoside solutions with increasing concentrations by adding small aliquots of the stock solution to the water in the vessel.

-

Equilibration and Measurement: After each addition, allow the solution to equilibrate with gentle stirring for a few minutes, then stop the stirring and measure the surface tension.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the octyl-β-D-glucopyranoside concentration. The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point, where the slope changes, is the CMC.[12]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

Octyl-β-D-glucopyranoside powder

-

Deionized water (or other aqueous buffer)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, refractometry)

Procedure:

-

Sample Preparation: Add an excess amount of octyl-β-D-glucopyranoside powder to a known volume of the aqueous solvent in a sealed vial.

-

Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant if necessary and determine the concentration of dissolved octyl-β-D-glucopyranoside using a pre-calibrated analytical method.[10][13]

Solubilization of a G-Protein Coupled Receptor (GPCR)

Octyl-β-D-glucopyranoside is widely used to extract GPCRs from their native membrane environment for structural and functional studies.[3]

Materials:

-

Cell membranes expressing the target GPCR

-

Solubilization buffer (e.g., 50 mM HEPES, 200 mM NaCl, pH 7.5)

-

Stock solution of octyl-β-D-glucopyranoside (e.g., 10% w/v)

-

Protease inhibitors

-

Ultracentrifuge

Procedure:

-

Membrane Preparation: Resuspend the purified cell membranes in the solubilization buffer containing protease inhibitors to a final protein concentration of approximately 5-10 mg/mL.

-

Detergent Addition: While gently stirring on ice, add the octyl-β-D-glucopyranoside stock solution to the membrane suspension to a final concentration typically ranging from 1-2% (w/v).

-

Solubilization: Incubate the mixture on a rotator at 4 °C for 1-2 hours.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4 °C to pellet unsolubilized material.

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized GPCR.

-

Downstream Processing: The solubilized GPCR is now ready for purification (e.g., affinity chromatography) and functional analysis.[14]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving octyl-β-D-glucopyranoside.

References

- 1. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medium.com [medium.com]

- 5. Lipid reconstitution and recording of recombinant ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 8. graphviz.org [graphviz.org]

- 9. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Interpreting dot plot-bioinformatics with an example - Omics tutorials [omicstutorials.com]

- 12. All Resources - Site Guide - NCBI [ncbi.nlm.nih.gov]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Aggregation Number and Micelle Size of Octyl-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation number and micelle size of the non-ionic detergent octyl-beta-D-glucopyranoside (OG). A thorough understanding of these properties is critical for its effective use in the solubilization, purification, and characterization of membrane proteins, as well as in drug delivery systems. This document summarizes key quantitative data, details common experimental protocols for their determination, and provides visual representations of core concepts and workflows.

Quantitative Data Summary

The aggregation number and micelle size of this compound can vary depending on the experimental technique and conditions such as concentration, temperature, and buffer composition. The following tables summarize the reported values from various studies.

Table 1: Aggregation Number of this compound Micelles

| Aggregation Number (N) | Method | Comments |

| 27 - 100 | Multiple Methods | General range reported in the literature.[1][2] |

| 75 ± 10 | Dynamic Light Scattering & Ultracentrifugation | Determined in a 34 mM aqueous solution.[1][2] |

| 27 | Size Exclusion Chromatography | This lower value may be due to interactions with the chromatography matrix.[1][2] |

| 84 | Not Specified | Commonly cited value from supplier documentation. |

| 87 | Light Scattering & Sedimentation Velocity | Determined at 22°C. |

Table 2: Micelle Size of this compound

| Parameter | Value | Method | Comments |

| Micellar Molecular Weight | 8,000 - 29,000 Da | Multiple Methods | Wide range reflecting variability in aggregation number.[1][2] |

| 22,000 ± 3,000 Da | Dynamic Light Scattering & Ultracentrifugation | Corresponds to an aggregation number of 75 ± 10.[1][2] | |

| 8,000 ± 1,000 Da | Size Exclusion Chromatography | Corresponds to a smaller aggregation number of 27.[1][2] | |

| ~25 kDa | Not Specified | A commonly referenced approximate micellar weight.[1] | |

| Hydrodynamic Radius (Rh) | 23 ± 3 Å (2.3 ± 0.3 nm) | Dynamic Light Scattering & Ultracentrifugation | For a 34 mM aqueous solution.[1][2] |

| 15 ± 1 Å (1.5 ± 0.1 nm) | Size Exclusion Chromatography | Smaller radius corresponding to the lower aggregation number observed with this technique.[1][2] |

Experimental Protocols

The determination of micelle aggregation number and size is commonly performed using several biophysical techniques. Below are detailed methodologies for three key experimental approaches.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of particles in a solution. For micelles, it determines the hydrodynamic radius by analyzing the fluctuations in scattered light intensity caused by their Brownian motion.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired buffer at a concentration significantly above its critical micelle concentration (CMC) to ensure the presence of micelles.

-

Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles that could interfere with the measurement.

-

Allow the sample to equilibrate to the desired measurement temperature within the DLS instrument for at least 5-10 minutes.

-

-

Instrument Settings:

-

Set the laser wavelength (e.g., 633 nm).

-

Set the scattering angle (e.g., 90° or 173° for backscatter detection, which is more sensitive for small particles).

-

Set the measurement temperature and allow for equilibration.

-

The instrument will automatically set the attenuator to achieve the optimal scattering intensity.

-

-

Data Acquisition:

-

Perform multiple acquisitions (e.g., 10-20 runs) of short duration (e.g., 5-10 seconds each) to obtain a statistically significant dataset.

-

-

Data Analysis:

-

The instrument's software calculates the autocorrelation function of the scattered light intensity fluctuations.

-

From the autocorrelation function, the translational diffusion coefficient (D) is determined.

-

The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh):

-

Rh = kBT / 6πηD

-

where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

-

-

The results are typically presented as a size distribution plot, with the Z-average diameter and the polydispersity index (PDI) being key parameters. The PDI provides an indication of the width of the size distribution.

-

Analytical Ultracentrifugation (AUC) - Sedimentation Velocity

Sedimentation Velocity Analytical Ultracentrifugation measures the rate at which molecules sediment under a strong centrifugal force. This technique can provide information about the size, shape, and molecular weight of micelles.

Methodology:

-

Sample Preparation:

-

Prepare the this compound solution in the buffer of interest at a concentration above the CMC.

-

Prepare a matching reference buffer. It is crucial that the reference buffer is identical in composition to the sample solvent to ensure accurate measurements. Dialysis of the sample against the buffer is recommended.

-

The sample concentration should be within the linear range of the detection system (e.g., absorbance of 0.2-1.2 O.D. for UV detection).

-

-

Cell Assembly and Loading:

-

Assemble the analytical ultracentrifugation cells, which consist of a centerpiece with two sectors (one for the sample and one for the reference buffer), windows (quartz or sapphire), and a housing.

-

Carefully load approximately 400-420 µL of the sample and a slightly larger volume of the reference buffer into their respective sectors.

-

-

Instrument Settings:

-

Place the assembled cells into the rotor (e.g., An-50 Ti or An-60 Ti).

-

Place the rotor in the analytical ultracentrifuge and allow it to equilibrate to the desired temperature (e.g., 20°C).

-

Set the rotor speed (e.g., 40,000 - 50,000 rpm). The optimal speed will depend on the expected sedimentation rate of the micelles.

-

Select the detection system (e.g., absorbance at a wavelength where the detergent does not significantly absorb, or interference optics).

-

-

Data Acquisition:

-

The instrument will repeatedly scan the cells as the micelles sediment, recording the concentration distribution as a function of radial position and time.

-

-

Data Analysis:

-

The raw data are analyzed using specialized software (e.g., SEDFIT or UltraScan).

-

The software fits the sedimentation boundary profiles to the Lamm equation to determine the distribution of sedimentation coefficients (s).

-

The sedimentation coefficient can be used in conjunction with the diffusion coefficient (which can also be estimated from the boundary spreading) to determine the molar mass (M) and frictional ratio (f/f₀), which provides information about the shape of the micelle.

-

Fluorescence Quenching

The fluorescence quenching method is a sensitive technique for determining the micelle aggregation number. It relies on the quenching of a fluorescent probe by a quencher molecule that are both partitioned into the micelles.

Methodology:

-

Reagent Preparation:

-

Fluorescent Probe Stock Solution: Prepare a stock solution of a hydrophobic fluorescent probe, such as pyrene, in a suitable organic solvent (e.g., acetone or methanol).

-

Quencher Stock Solution: Prepare a stock solution of a hydrophobic quencher, such as benzophenone or coumarin 153, in an appropriate solvent.

-

Detergent Solutions: Prepare a series of this compound solutions in the desired buffer at concentrations above the CMC.

-

-

Sample Preparation:

-

Add a small aliquot of the pyrene stock solution to each detergent solution to achieve a final concentration where the probe-to-micelle ratio is low (ideally less than one probe molecule per micelle). The solvent from the stock solution is typically evaporated off before adding the detergent solution.

-

Prepare a parallel set of samples that also contain a known concentration of the quencher.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, measure the steady-state fluorescence intensity of pyrene in the absence (I₀) and presence (I) of the quencher. The excitation wavelength for pyrene is typically around 335 nm, and the emission is monitored at around 373 nm.

-

-

Data Analysis:

-

The aggregation number (N) can be calculated based on the assumption that the quenching follows a Poisson distribution. The relationship between the fluorescence intensities and the quencher concentration is given by:

-

ln(I₀ / I) = [Quencher] / [Micelle]

-

-

The concentration of micelles ([Micelle]) can be determined from this equation.

-

The aggregation number is then calculated as:

-

N = ([Detergent] - CMC) / [Micelle]

-

where [Detergent] is the total detergent concentration and CMC is the critical micelle concentration.

-

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to the study of this compound micelles.

Caption: Logical flow from individual detergent monomers to the formation of micelles and the relationship between aggregation number and overall micelle size.

References

An In-depth Technical Guide to the Structure and Application of n-Octyl-β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octyl-β-D-glucopyranoside (OGP) is a non-ionic detergent that has become an indispensable tool in the fields of biochemistry, structural biology, and drug development.[1][2] Its amphipathic nature, characterized by a hydrophilic glucose headgroup and a hydrophobic octyl tail, allows it to effectively solubilize membrane proteins while preserving their native structure and function.[1] This property is crucial for the study of membrane-bound proteins, which play a vital role in cellular processes and are major targets for therapeutic intervention. This guide provides a comprehensive overview of the structure, physicochemical properties, and key applications of n-octyl-β-D-glucopyranoside, complete with detailed experimental protocols and data presented for clarity and ease of use.

The Structure of n-Octyl-β-D-glucopyranoside

n-Octyl-β-D-glucopyranoside is a glycoside derived from glucose and octanol.[3] The molecule consists of a polar glucose headgroup attached to a nonpolar eight-carbon alkyl chain via a β-glycosidic bond. This specific stereochemistry of the glycosidic linkage is important for its properties as a detergent.

Caption: Diagram of the n-Octyl-β-D-glucopyranoside structure.

Physicochemical Properties

The utility of n-octyl-β-D-glucopyranoside as a detergent is defined by its physicochemical properties, particularly its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which the detergent monomers begin to self-assemble into micelles. Above the CMC, OGP can form micelles that encapsulate hydrophobic molecules, such as the transmembrane domains of proteins, thereby solubilizing them in aqueous solutions.[2]

| Property | Value | Unit | References |

| Molecular Formula | C14H28O6 | [4] | |

| Molecular Weight | 292.37 | g/mol | |

| Critical Micelle Concentration (CMC) in Water | 20-25 | mM | [5][6] |

| Aggregation Number | 27-100 | ||

| Micelle Molecular Weight | ~25 | kDa | [4] |

| Solubility in Water | ≥ 20% (at 20°C) | [4] |

Key Applications and Experimental Protocols

Solubilization of Membrane Proteins

A primary application of n-octyl-β-D-glucopyranoside is the solubilization of integral membrane proteins from biological membranes.[1] Its mild, non-denaturing nature helps to maintain the protein's structural integrity and biological activity.[1]

This protocol provides a general framework for the solubilization of a target membrane protein. Optimization of detergent concentration, temperature, and incubation time is often necessary for each specific protein.

Materials:

-

Cells or tissues expressing the target membrane protein

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

-

n-Octyl-β-D-glucopyranoside (OGP) stock solution (e.g., 10% w/v in Lysis Buffer)

-

Ultracentrifuge

Procedure:

-

Cell Lysis and Membrane Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, dounce homogenization, or French press).

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

-

-

Detergent Solubilization:

-

Determine the protein concentration of the membrane suspension.

-

Adjust the protein concentration to 5-10 mg/mL with Lysis Buffer.

-

Add the OGP stock solution to the membrane suspension to achieve the desired final concentration (a good starting point is 1-2% w/v).

-

Incubate the mixture on a rotator or with gentle agitation for 1-4 hours at 4°C.

-

-

Clarification of Solubilized Proteins:

-

Centrifuge the detergent-treated membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Analysis:

-

Analyze the solubilized fraction by SDS-PAGE and Western blotting to confirm the presence and integrity of the target protein.

-

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN103159804B - Preparation method of octyl-beta-D-glucopyranoside - Google Patents [patents.google.com]

- 6. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Octyl-β-D-Glucopyranoside: A Non-Ionic Detergent for Biochemical Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl-β-D-glucopyranoside (n-octyl-β-D-glucoside, OG) is a non-ionic detergent widely employed in biochemical and biophysical research.[1][2] Its amphipathic nature, consisting of a hydrophilic glucose headgroup and a hydrophobic octyl tail, makes it an effective agent for disrupting biological membranes and solubilizing integral membrane proteins.[3] This guide provides a comprehensive overview of the properties, applications, and detailed protocols for the use of octyl-β-D-glucopyranoside in the study of membrane proteins, a critical class of molecules that constitute a significant portion of drug targets.

Physicochemical Properties of Octyl-β-D-Glucopyranoside

The utility of octyl-β-D-glucopyranoside in biochemical research is largely dictated by its distinct physicochemical properties. A key characteristic is its relatively high critical micelle concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[3] This high CMC facilitates the removal of the detergent from protein-detergent complexes through dialysis, a crucial step for functional and structural studies of the purified protein.[1] The properties of octyl-β-D-glucopyranoside are summarized and compared with other commonly used non-ionic detergents in the table below.

| Property | Octyl-β-D-glucopyranoside (OG) | n-Dodecyl-β-D-maltopyranoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) | Lauryldimethylamine-N-oxide (LDAO) |

| Chemical Class | Non-ionic (glucoside) | Non-ionic (maltoside) | Non-ionic (maltoside) | Zwitterionic |

| Molecular Weight (Da) | 292.37[4] | 510.62 | 883.1 | 229.4 |

| Critical Micelle Concentration (CMC) (mM) | ~20-25[1] | ~0.17[1] | ~0.01[1] | ~1-2[1] |

| Aggregation Number | ~84[1] | Not widely reported | Not widely reported | ~75[1] |

| Micelle Molecular Weight (kDa) | ~25[1] | ~50[1] | ~91[1] | ~21.5[1] |

Experimental Protocols

Membrane Protein Solubilization

The primary application of octyl-β-D-glucopyranoside is the extraction of membrane proteins from the lipid bilayer in a soluble and functionally active state.[5] The following protocol provides a general framework for membrane protein solubilization.

Materials:

-

Cell paste or membrane fraction containing the target protein

-

Lysis/Solubilization Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with protease inhibitors[6]

-

Octyl-β-D-glucopyranoside (OG) stock solution (e.g., 10% w/v)

-

Ultracentrifuge

Procedure:

-

Membrane Preparation:

-

Resuspend the cell paste in ice-cold Lysis Buffer.

-

Lyse the cells using an appropriate method (e.g., sonication, French press).[1]

-

Centrifuge the lysate at low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.[6]

-

Wash the membrane pellet with Lysis Buffer to remove soluble proteins and resuspend in a minimal volume of the same buffer.

-

-

Detergent Solubilization:

-

Determine the total protein concentration of the membrane suspension.

-

Add the OG stock solution to the membrane suspension to a final concentration of 1-2% (w/v). This is a common starting point and should be optimized for each specific protein.[6][7]

-

Incubate the mixture for 1-4 hours at 4°C with gentle agitation.[6]

-

Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the unsolubilized material.[1]

-

The supernatant contains the solubilized membrane proteins.

-

Workflow for Membrane Protein Solubilization:

Caption: A general workflow for the solubilization of membrane proteins using octyl-β-D-glucopyranoside.

Proteoliposome Reconstitution

Reconstituting purified membrane proteins into lipid vesicles (proteoliposomes) is essential for studying their function in a membrane environment.[8] Detergent dialysis is a common method for this purpose.

Materials:

-

Purified, octyl glucoside-solubilized membrane protein

-

Lipids (e.g., E. coli polar lipids or a defined mixture like POPE:POPG) dissolved in chloroform

-

Reconstitution Buffer: e.g., 50 mM HEPES, pH 7.4, 100 mM KCl

-

Dialysis cassette (e.g., 10 kDa MWCO)

-

Bio-Beads SM-2 (optional)

Procedure:

-

Lipid Film Preparation:

-

In a glass tube, add the desired amount of lipid solution.

-

Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

-

Solubilization of Lipids:

-

Resuspend the lipid film in Reconstitution Buffer containing octyl glucoside at a concentration above its CMC (e.g., 1-2% w/v).

-

Vortex or sonicate briefly until the solution is clear.

-

-

Formation of Protein-Lipid-Detergent Micelles:

-

Mix the purified protein with the solubilized lipids at the desired lipid-to-protein ratio (LPR), which often requires optimization (e.g., ranging from 10:1 to 500:1 w/w).

-

Incubate the mixture for 30 minutes at room temperature with gentle mixing.

-

-

Detergent Removal and Proteoliposome Formation:

-

Transfer the mixture to a dialysis cassette.

-

Dialyze against a large volume (at least 1000-fold the sample volume) of detergent-free Reconstitution Buffer at 4°C.[9]

-

Perform at least three buffer changes over 48-72 hours to ensure gradual and complete removal of the detergent.[6]

-

The solution inside the dialysis cassette should become turbid as proteoliposomes form.

-

Alternatively, for faster detergent removal, Bio-Beads can be added to the dialysis buffer or directly to the sample.[10]

-

-

Harvesting Proteoliposomes:

-

Collect the turbid solution from the dialysis cassette.

-

The proteoliposomes can be used directly or further purified by ultracentrifugation.

-

Workflow for Proteoliposome Reconstitution:

Caption: A workflow for the reconstitution of membrane proteins into proteoliposomes via detergent dialysis.

Troubleshooting Protein Precipitation During Dialysis

A common issue during the removal of octyl glucoside is the precipitation of the solubilized membrane protein.[11] This often occurs when the detergent concentration drops below the level required to keep the protein soluble before it can be incorporated into the lipid bilayer.

| Problem | Possible Cause | Suggested Solution |

| Protein Precipitation | Detergent removal is too rapid. | Slow down the rate of dialysis by using a smaller volume of dialysis buffer or performing fewer buffer changes. |

| Suboptimal buffer conditions (pH, ionic strength). | Ensure the pH of the dialysis buffer is not close to the isoelectric point (pI) of the protein. Maintain an appropriate salt concentration (e.g., 100-150 mM NaCl).[9] | |

| High protein concentration. | Reduce the initial protein concentration before dialysis.[12] | |

| Protein instability without detergent. | Add a small amount of a "milder" detergent with a low CMC (e.g., DDM) to the sample before dialysis to maintain solubility as the octyl glucoside is removed. | |

| Insufficient lipid concentration. | Ensure an adequate lipid-to-protein ratio to provide a favorable environment for protein insertion. |

Application in Drug Development: G-Protein Coupled Receptors

G-protein coupled receptors (GPCRs) are a large family of integral membrane proteins that are the targets of a significant portion of modern drugs. The solubilization and functional reconstitution of GPCRs are crucial steps in drug discovery for screening and characterization of novel therapeutic compounds.[7] Octyl-β-D-glucopyranoside has been successfully used to solubilize and reconstitute various GPCRs, such as rhodopsin and the β2-adrenergic receptor.[7]

Simplified GPCR Signaling Pathway:

The ability to reconstitute a functional GPCR allows for the in vitro study of its signaling cascade, as depicted in the following diagram.

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

Octyl-β-D-glucopyranoside is a versatile and effective non-ionic detergent for the solubilization, purification, and functional reconstitution of membrane proteins. Its well-characterized properties, particularly its high CMC, make it a valuable tool for researchers in biochemistry, structural biology, and drug development. The detailed protocols and troubleshooting guidance provided in this technical guide serve as a foundation for the successful application of octyl-β-D-glucopyranoside in the study of this challenging yet vital class of proteins. As with any experimental system, empirical optimization of the described protocols is essential to achieve the best results for a specific membrane protein of interest.

References

- 1. benchchem.com [benchchem.com]

- 2. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. agrisera.com [agrisera.com]

- 10. Preparation and properties of large octylglucoside dialysis/adsorption liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Researcher's Guide to the Laboratory Synthesis and Purification of Octyl-β-D-Glucopyranoside

For researchers, scientists, and professionals in drug development, the non-ionic detergent octyl-β-D-glucopyranoside (OGP) is an indispensable tool for the solubilization, purification, and crystallization of membrane proteins. Its utility stems from a high critical micelle concentration (CMC) that facilitates its removal by dialysis, and its gentle nature which often preserves protein structure and function. While commercially available, in-house synthesis and purification can be a cost-effective alternative for laboratories with extensive needs. This comprehensive technical guide provides a detailed protocol for the synthesis of OGP via the Koenigs-Knorr reaction, followed by robust purification procedures.

This guide outlines a two-step synthesis process beginning with the preparation of the intermediate, 1-octyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, through the Koenigs-Knorr reaction. This is followed by a deacetylation step to yield the final product, octyl-β-D-glucopyranoside. Subsequent purification is achieved through recrystallization and silica gel column chromatography.

Physicochemical Properties and Analytical Data

A summary of the key physicochemical properties of octyl-β-D-glucopyranoside is provided below, along with typical analytical data for the final product.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈O₆ | [1] |

| Molecular Weight | 292.37 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 105-110 °C | |

| Critical Micelle Concentration (CMC) | 20-25 mM in water | [1][2] |

| Aggregation Number | 27-100 | [2] |

| ¹H NMR (D₂O) | See Experimental Protocols | |

| Purity (after purification) | ≥98% | [3] |

Synthesis and Purification Workflow

The overall process for the synthesis and purification of octyl-β-D-glucopyranoside is depicted in the following workflow diagram.

References

An In-Depth Technical Guide to the Solubility of Octyl-beta-D-glucopyranoside in Different Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octyl-beta-D-glucopyranoside (OG), a non-ionic detergent widely used in the solubilization and purification of membrane proteins. Understanding the solubility of OG in various buffer systems is critical for optimizing experimental conditions, ensuring protein stability, and achieving reproducible results in biochemical and pharmaceutical research.

Physicochemical Properties of this compound

This compound is a mild, non-denaturing detergent valued for its well-defined chemical structure, high water solubility, and small, uniform micelles. Its high critical micelle concentration (CMC) facilitates its removal from protein preparations by dialysis.

| Property | Value | References |

| Molecular Formula | C₁₄H₂₈O₆ | |

| Molecular Weight | 292.4 g/mol | |

| Appearance | White to off-white powder | |

| Critical Micelle Concentration (CMC) in Water | 18-25 mM | |

| CMC in 0.1 M NaCl | ~23.4 mM | |

| Aggregation Number in Water | 27-100 |

Solubility of this compound in Various Solvents and Buffer Systems

The solubility of OG is a key parameter for its application in various experimental settings. Below is a summary of its solubility in commonly used solvents and biological buffer systems.

Solubility in Organic and Aqueous Solvents

| Solvent | Solubility | References |

| Water | 100 mg/mL; ≥20% (w/v) | |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | |

| Dimethylformamide (DMF) | ~16 mg/mL | |

| Ethanol | ~20 mg/mL |

Solubility in Biological Buffer Systems

The solubility of OG can be influenced by the components of the buffer system, including pH and ionic strength.

| Buffer System | pH | Solubility | References |

| Phosphate-Buffered Saline (PBS) | 7.2 | ~5 mg/mL | |

| Tris-HCl (0.05 M) | 7.4 | >50% (w/v) (>500 mg/mL) | |

| Potassium Phosphate (K-phosphate) (0.1 M) | 7.0 | >50% (w/v) (>500 mg/mL) |

Factors Influencing Solubility

The solubility of non-ionic surfactants like OG is generally less sensitive to pH changes compared to ionic surfactants. However, temperature and the presence of salts can influence their solubility and micellar properties. While specific data on the effect of a wide range of pH and salt concentrations on OG solubility is limited, alkyl polyglycosides, the class of surfactants to which OG belongs, are known for their excellent stability and solubility in highly concentrated salt and alkaline solutions.

Experimental Protocol for Determining Surfactant Solubility

A precise determination of surfactant solubility in a specific buffer system is often necessary for experimental optimization. The following is a detailed protocol for determining the solubility of a non-ionic surfactant like this compound using a turbidimetric method.

Principle

The solubility of a surfactant in a given buffer is determined by identifying the concentration at which the solution becomes turbid, indicating that the solubility limit has been exceeded and a separate phase is forming.

Materials

-

This compound (solid)

-

Desired biological buffer (e.g., HEPES, MOPS, MES)

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Spectrophotometer or nephelometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of test tubes or small flasks.

-

Add a known volume of the desired buffer to each tube.

-

Tightly cap the tubes and vortex vigorously for 2-3 minutes to facilitate dissolution.

-

Place the tubes in a thermostatically controlled environment (e.g., water bath) at the desired experimental temperature and allow them to equilibrate for 24-48 hours with intermittent shaking. This ensures that the solution reaches equilibrium.

-

-

Separation of Undissolved Surfactant:

-

After the equilibration period, carefully remove the tubes from the incubator. You should observe undissolved solid at the bottom of the tubes.

-

Centrifuge the tubes at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved surfactant.

-

Alternatively, if centrifugation is not available, allow the undissolved solid to settle by gravity for several hours.

-

-

Preparation of Serial Dilutions:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant with the same buffer.

-

-

Turbidity Measurement:

-

Measure the turbidity (or absorbance at a wavelength where the surfactant does not absorb, e.g., 600 nm) of each dilution using a spectrophotometer or nephelometer.

-

Use the pure buffer as a blank.

-

-

Data Analysis:

-

Plot the turbidity as a function of the surfactant concentration.

-

The concentration at which the turbidity begins to increase sharply corresponds to the solubility limit of the surfactant in that buffer system.

-

Visualizations

Experimental Workflow for Membrane Protein Solubilization

Caption: Workflow for the solubilization of membrane proteins using this compound.

Micellization and Membrane Protein Extraction

Caption: Schematic of membrane protein extraction by this compound micelles.

octyl-beta-D-glucopyranoside CAS number and molecular weight

An In-depth Technical Guide to n-Octyl-β-D-glucopyranoside

Core Substance Identification and Properties

n-Octyl-β-D-glucopyranoside, commonly referred to as octyl glucoside (OG), is a non-ionic detergent widely employed in biochemical and life sciences research.[1] Its well-defined chemical structure, high water solubility, and small, uniform micelles make it a preferred choice for the solubilization and reconstitution of membrane proteins in their native state.[2][3]

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of n-octyl-β-D-glucopyranoside.

| Property | Value | References |

| CAS Number | 29836-26-8 | [4][5][6] |

| Molecular Weight | 292.37 g/mol | [4][6][7] |

| Molecular Formula | C₁₄H₂₈O₆ | [3][5] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% (HPLC) | |

| Melting Point | 106.8 °C | |

| Solubility | Water: 100 mg/mL | |

| PBS (pH 7.2): ~5 mg/mL | [8] | |

| Ethanol: ~20 mg/mL | [8] | |

| DMSO: ~16 mg/mL | [8] | |

| DMF: ~16 mg/mL | [8] | |

| Critical Micelle Concentration (CMC) | 20-25 mM | [3][6] |

| Aggregation Number | 84 | |

| Micellar Molecular Weight | ~25,000 g/mol | [6] |

Applications in Research and Drug Development

Octyl glucoside's mild, non-denaturing properties make it an invaluable tool for a variety of applications, particularly in the study of membrane proteins and cellular systems.[5]

-

Solubilization and Isolation of Membrane Proteins: The primary application of octyl glucoside is the solubilization and purification of membrane-bound proteins.[1] It effectively disrupts the lipid bilayer, forming mixed micelles with the proteins, which allows for their extraction and study while preserving their native conformation.[1]

-

Reconstitution of Proteins: It is used for the reconstitution of membrane proteins into liposomes or other model membrane systems.[5] Due to its high CMC, it can be easily removed from the preparation by dialysis.[2]

-

Cell Membrane Permeabilization: Octyl glucoside is used to gently permeabilize cell membranes, especially in paraformaldehyde-fixed cells.[1][3] This enables the entry of antibodies, dyes, or other reagents for intracellular staining and analysis without causing significant cell lysis.[1][9]

-

Co-Immunoprecipitation (Co-IP): As a component of lysis and wash buffers, it is utilized in Co-IP experiments to study protein-protein interactions, particularly those involving membrane-associated protein complexes.[10]

-

Inhibition of Cavitation-Induced Cell Lysis: Research has shown that n-octyl-β-D-glucopyranoside can completely inhibit cell lysis induced by ultrasonic cavitation in vitro.[4][11]

Experimental Protocols

Protocol for Co-Immunoprecipitation (Co-IP) using n-Octyl-β-D-glucopyranoside

This protocol outlines the use of n-octyl-β-D-glucopyranoside in a Co-IP experiment to isolate a target protein and its binding partners.[10]

1. Reagent Preparation:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% n-Octyl-β-D-glucopyranoside, and protease inhibitor cocktail.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% n-Octyl-β-D-glucopyranoside.

-

Elution Buffer (Denaturing): 2X SDS-PAGE sample buffer.

-

Elution Buffer (Non-denaturing): 0.1 M Glycine-HCl (pH 2.5-3.0).

-

Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

2. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (1:4 pellet volume to buffer volume).[10]

-

Incubate on a rotator for 30-60 minutes at 4°C to ensure complete lysis.[10]

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[10]

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.[10]

-

Determine the protein concentration using a BCA or Bradford assay.[10]

3. Pre-Clearing the Lysate (Optional but Recommended):

-

Add pre-equilibrated Protein A/G beads to the protein lysate.[10]

-

Incubate on a rotator for 1 hour at 4°C to capture non-specifically binding proteins.[10]

-

Pellet the beads and transfer the supernatant to a new tube.[10]

4. Immunoprecipitation:

-

Add the primary antibody specific to the target "bait" protein to the pre-cleared lysate.[10]

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.[10]

-

Add pre-equilibrated Protein A/G beads to the lysate-antibody mixture.[10]

-

Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[10]

5. Washing:

-

Pellet the beads and discard the supernatant.[10]

-

Resuspend the beads in 1 mL of ice-cold Wash Buffer.[10]

-

Repeat the wash step 3-5 times to remove non-specifically bound proteins.[10]

6. Elution:

-

After the final wash, remove all supernatant.

-

For analysis by Western blot, elute the protein complexes by adding 2X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.[10]

-

For functional assays or mass spectrometry, perform non-denaturing elution by adding 0.1 M Glycine-HCl and incubating for 5-10 minutes. Neutralize the eluate with Neutralization Buffer.[10]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for a typical co-immunoprecipitation experiment.

Co-Immunoprecipitation Workflow using Octyl Glucoside.

References

- 1. nbinno.com [nbinno.com]

- 2. n-Octyl-β-D-glucopyranoside | 29836-26-8 [chemicalbook.com]

- 3. agscientific.com [agscientific.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. 辛基-β-D-吡喃葡萄糖苷 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. octyl beta-D-glucopyranoside | C14H28O6 | CID 62852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. The influence of octyl β-D-glucopyranoside on cell lysis induced by ultrasonic cavitation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Alpha and Beta Anomers of Octyl-Glucopyranoside in Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octyl-β-D-glucopyranoside (β-OG) and its anomer, n-octyl-α-D-glucopyranoside (α-OG), are non-ionic detergents widely utilized in biochemical and biotechnological research. Their amphipathic nature, consisting of a hydrophilic glucose headgroup and a hydrophobic octyl tail, makes them effective agents for disrupting lipid bilayers and solubilizing membrane proteins. While structurally very similar, the anomeric configuration of the glycosidic bond—β for β-OG and α for α-OG—can influence their physicochemical properties and, consequently, their suitability for specific research applications. This technical guide provides a comprehensive comparison of these two anomers, focusing on their properties, and applications in protein research, and provides detailed experimental protocols.

Physicochemical Properties: A Comparative Analysis

The subtle difference in the stereochemistry of the anomeric carbon results in distinct physicochemical properties that are critical for their function as detergents. The critical micelle concentration (CMC) and aggregation number are key parameters that dictate the behavior of these surfactants in solution.

| Property | n-Octyl-β-D-glucopyranoside (β-OG) | n-Octyl-α-D-glucopyranoside (α-OG) |

| Critical Micelle Concentration (CMC) | 20–25 mM[1][2][3][4] | ~10-21 mM |

| Aggregation Number | 27–100[3][5] | Not widely reported |

| Micelle Molecular Weight | 8–29 kDa[3][5] | Not widely reported |

Note: CMC and aggregation number can be influenced by factors such as temperature, pH, and ionic strength of the buffer.[2]

The higher CMC of β-OG is a significant advantage in many applications, as it allows for the easy removal of the detergent from protein solutions by dialysis.[1][6] This is particularly crucial for downstream applications such as functional assays and crystallization where the presence of excess detergent can be detrimental. While the aggregation number for α-OG is not as extensively documented, the different spatial arrangement of the octyl chain relative to the glucose headgroup in the α-anomer could lead to variations in micelle size and shape, potentially impacting protein-detergent interactions.

Core Research Applications: A Head-to-Head Comparison

The primary application for both anomers of octyl-glucopyranoside lies in the solubilization and purification of membrane proteins. However, the choice between the α and β form can be critical for achieving optimal results.

Membrane Protein Solubilization and Purification

n-Octyl-β-D-glucopyranoside (β-OG) is a well-established and widely used detergent for solubilizing a broad range of membrane proteins, including receptors and enzymes.[1][6][7] Its mild, non-denaturing properties help to maintain the native conformation and function of the solubilized proteins.[7]